Cas no 2229403-26-1 (2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol)

2,2,2-Trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol is a fluorinated aromatic alcohol with a nitro substituent, offering unique reactivity and structural properties. Its trifluoroethyl and fluoro-nitroaryl groups enhance electrophilic character, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of the fluorine and nitro groups influence its stability and reactivity, particularly in nucleophilic substitution or reduction reactions. This compound is useful in the development of fluorinated bioactive molecules due to its ability to modulate lipophilicity and metabolic stability. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to light and moisture.
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol structure
2229403-26-1 structure
商品名:2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
CAS番号:2229403-26-1
MF:C8H5F4NO3
メガワット:239.123816251755
CID:6443272
PubChem ID:165717328

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
    • EN300-1952240
    • 2229403-26-1
    • インチ: 1S/C8H5F4NO3/c9-6-3-4(13(15)16)1-2-5(6)7(14)8(10,11)12/h1-3,7,14H
    • InChIKey: AYCAAOHCIMHTJL-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC(=CC=1F)[N+](=O)[O-])O)(F)F

計算された属性

  • せいみつぶんしりょう: 239.02055567g/mol
  • どういたいしつりょう: 239.02055567g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 66Ų

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1952240-0.5g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
0.5g
$699.0 2023-09-17
Enamine
EN300-1952240-5g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
5g
$2110.0 2023-09-17
Enamine
EN300-1952240-1g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
1g
$728.0 2023-09-17
Enamine
EN300-1952240-5.0g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
5g
$2110.0 2023-05-31
Enamine
EN300-1952240-0.25g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
0.25g
$670.0 2023-09-17
Enamine
EN300-1952240-10.0g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
10g
$3131.0 2023-05-31
Enamine
EN300-1952240-0.05g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
0.05g
$612.0 2023-09-17
Enamine
EN300-1952240-1.0g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
1g
$728.0 2023-05-31
Enamine
EN300-1952240-2.5g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
2.5g
$1428.0 2023-09-17
Enamine
EN300-1952240-0.1g
2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol
2229403-26-1
0.1g
$640.0 2023-09-17

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol 関連文献

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-olに関する追加情報

Professional Introduction to 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol (CAS No: 2229403-26-1)

2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol (CAS No: 2229403-26-1) is a fluorinated aromatic alcohol that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol features a trifluoromethyl group attached to a benzene ring, which is further substituted with a nitro group and a fluoro group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

Recent studies have highlighted the potential of fluorinated aromatic alcohols as intermediates in the synthesis of bioactive molecules. The trifluoromethyl group is particularly noteworthy for its ability to modulate pharmacokinetic profiles, improving both bioavailability and duration of action. In contrast, the nitro group introduces a polar moiety that can enhance binding affinity to certain biological receptors. The combination of these functional groups makes 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol a versatile building block for medicinal chemists.

In the context of drug discovery, this compound has been explored for its potential applications in treating various diseases. For instance, preliminary in vitro studies suggest that derivatives of 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The fluoro substituent plays a crucial role in fine-tuning the pharmacological properties of these derivatives by affecting their binding affinity and selectivity.

The synthesis of 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. The use of fluorinated reagents and catalysts ensures high regioselectivity and yield during the synthesis process.

One of the key challenges in working with fluorinated compounds is their potential reactivity under certain conditions. However, modern synthetic techniques have mitigated many of these issues by optimizing reaction conditions to minimize unwanted side reactions. This has enabled researchers to access complex fluorinated structures with high fidelity, paving the way for further exploration of their biological significance.

The pharmacological evaluation of 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol and its derivatives has revealed intriguing findings. In particular, studies have demonstrated that modifications at the nitro and fluoro positions can significantly alter the biological activity of the molecule. These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Advances in computational chemistry have further enhanced our understanding of how structural features influence biological activity. Molecular modeling studies have been instrumental in predicting binding modes and interactions between 2,2,2-trifluoro-1-(2-fluoro-4-nitrophenyl)ethan-1-ol and target proteins. These insights have guided synthetic efforts toward designing more potent and selective drug candidates.

The growing interest in fluorinated compounds underscores their significance in modern drug discovery. The unique properties imparted by fluorine atoms make them indispensable tools for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for compounds like 2229403-26-1, their role in addressing unmet medical needs is likely to expand.

In conclusion, 2229403 -26 - 1 -demonstrates remarkable potential as a pharmacophore in medicinal chemistry. Its structural features enable diverse biological activities across multiple therapeutic areas. With ongoing research efforts focused on optimizing its pharmacological properties, 2229403 -26 -- 1 -is poised to contribute significantly to future advancements in drug development.

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